molecular formula C12H17N5O4 B3292813 2'-Deoxy-N,N-dimethylguanosine CAS No. 88127-22-4

2'-Deoxy-N,N-dimethylguanosine

Cat. No.: B3292813
CAS No.: 88127-22-4
M. Wt: 295.29 g/mol
InChI Key: IKDIHBAQIZQROC-XLPZGREQSA-N
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Description

2’-Deoxy-N,N-dimethylguanosine is a purine nucleoside analog with the chemical formula C12H17N5O4. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 2’-Deoxy-N,N-dimethylguanosine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N,N-dimethylguanosine typically involves the methylation of guanosine derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pH conditions to ensure the selective methylation of the guanosine molecule .

Industrial Production Methods

Industrial production of 2’-Deoxy-N,N-dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity 2’-Deoxy-N,N-dimethylguanosine .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N,N-dimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-Deoxy-N,N-dimethylguanosine, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2’-Deoxy-N,N-dimethylguanosine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N,N-dimethylguanosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis. This results in the activation of apoptotic pathways, ultimately causing cell death in cancer cells .

Comparison with Similar Compounds

2’-Deoxy-N,N-dimethylguanosine can be compared with other purine nucleoside analogs, such as:

The uniqueness of 2’-Deoxy-N,N-dimethylguanosine lies in its specific methylation pattern, which contributes to its distinct biological activity and therapeutic potential .

Properties

IUPAC Name

2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-16(2)12-14-10-9(11(20)15-12)13-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,3-4H2,1-2H3,(H,14,15,20)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIHBAQIZQROC-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00830324
Record name 2'-Deoxy-N,N-dimethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88127-22-4
Record name 2'-Deoxy-N,N-dimethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 2
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 3
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 4
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 5
2'-Deoxy-N,N-dimethylguanosine
Reactant of Route 6
2'-Deoxy-N,N-dimethylguanosine

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